

# Synthesis of 2-Amidopyridines from Pyridine N-Oxides: An Application Note and Protocol

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## Compound of Interest

Compound Name: 2-(p-Aminobenzamido)pyridine

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This document provides detailed protocols and data for the synthesis of 2-amidopyridines, a crucial scaffold in medicinal chemistry, from readily available pyridine N-oxides. The methodologies presented are based on established and efficient chemical transformations, offering a practical guide for laboratory synthesis.

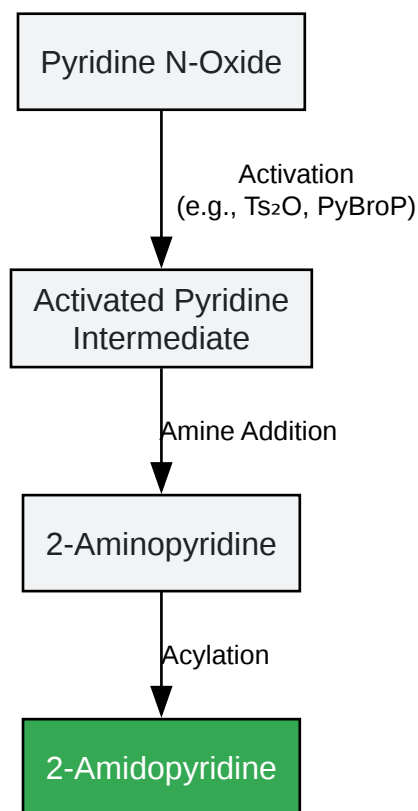
## Introduction

2-Amidopyridines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their synthesis from pyridine N-oxides represents a direct and versatile approach. This strategy leverages the electronic properties of the N-oxide to facilitate nucleophilic attack at the C2-position of the pyridine ring. This application note details a robust protocol involving the activation of the pyridine N-oxide followed by the addition of an amine and subsequent acylation or a related one-pot amidation procedure.

## Reaction Workflow

The general transformation from pyridine N-oxides to 2-amidopyridines can be conceptualized in the following workflow. The pyridine N-oxide is first activated by a suitable reagent, making the C2 and C6 positions susceptible to nucleophilic attack. An amine then adds to the C2 position, and subsequent rearrangement and rearomatization, often with the loss of the activating group, yields the 2-aminopyridine. This intermediate can then be acylated to afford

the final 2-amidopyridine product. In some methodologies, these steps can be combined into a one-pot procedure.



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Caption: General workflow for the synthesis of 2-amidopyridines.

## Experimental Protocols

Several effective methods exist for the synthesis of 2-amidopyridines from pyridine N-oxides. Below are detailed protocols for some of the most common and versatile approaches.

### Protocol 1: One-Pot Amination and In Situ Acylation

This protocol describes a general and efficient one-pot process for converting pyridine N-oxides to 2-amidopyridines using an activating agent and an amine, followed by acylation.<sup>[1]</sup>

Materials:

- Pyridine N-oxide derivative

- Activating agent (e.g., Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O), p-Toluenesulfonyl chloride (TsCl), or Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBroP))
- Amine (e.g., primary or secondary amine)
- Acylating agent (e.g., acid chloride or anhydride)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
- Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

#### Procedure:

- To a stirred solution of the pyridine N-oxide (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add the activating agent (1.1 equiv) portion-wise.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Add the amine (1.2 equiv) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Cool the reaction mixture back to 0 °C and add the base (2.0 equiv) followed by the dropwise addition of the acylating agent (1.2 equiv).
- Stir the reaction at room temperature for an additional 1-3 hours.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amidopyridine.

## Protocol 2: Three-Component Condensation using an Organophosphorus Catalyst

This innovative one-pot method combines an amine, a carboxylic acid, and a pyridine N-oxide to directly form the 2-amidopyridine, mediated by a phosphetane catalyst.<sup>[2]</sup>

Materials:

- Pyridine N-oxide derivative (1.25 equiv)
- Carboxylic acid (1.0 equiv)
- Amine (1.05 equiv)
- 1,2,2,3,4,4-Hexamethylphosphetane P-oxide catalyst (15 mol%)
- Diethyl(methyl)bromomalonate (DEMBM) as oxidant (2.2 equiv)
- Diphenylsilane as reductant (3.0 equiv)
- Diisopropylethylamine (DIPEA) (1.0 equiv)
- Anhydrous Acetonitrile (MeCN) (1.0 M)

Procedure:

- To a vial, add the carboxylic acid, amine, pyridine N-oxide, phosphetane catalyst, DEMBM, DIPEA, and anhydrous MeCN.
- Add diphenylsilane to the mixture.
- Seal the vial and stir the reaction mixture at 40 °C for 16 hours.<sup>[2]</sup>
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the 2-amidopyridine.

## Data Presentation

The following tables summarize the yields for the synthesis of various 2-amidopyridines using the protocols described above, demonstrating the scope and efficiency of these methods.

Table 1: Synthesis of 2-Amidopyridines via Protocol 1 (One-Pot Amination and Acylation)

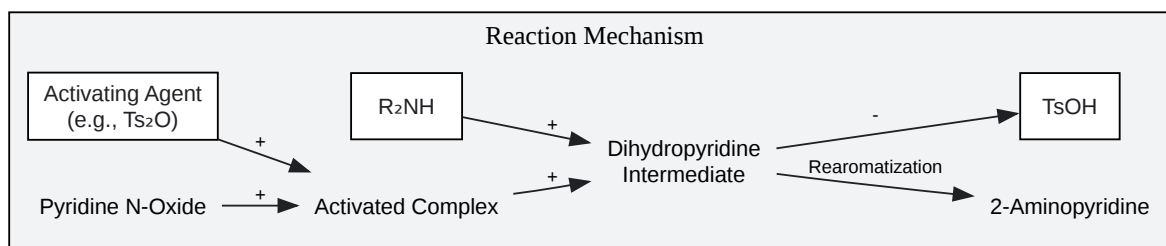
Pyridine N-Oxide	Amine	Acylating Agent	Product	Yield (%)
Pyridine N-oxide	Benzylamine	Benzoyl chloride	N-Benzyl-N-(pyridin-2-yl)benzamide	75
4-Methoxypyridine N-oxide	Morpholine	Acetyl chloride	N-(4-Methoxypyridin-2-yl)morpholine-4-carboxamide	82
3-Chloropyridine N-oxide	Aniline	Propionyl chloride	N-(3-Chloropyridin-2-yl)-N-phenylpropionamide	68
Quinoline N-oxide	tert-Butylamine	Isobutyryl chloride	N-(tert-Butyl)-N-(quinolin-2-yl)isobutyramide	79

Table 2: Synthesis of 2-Amidopyridines via Protocol 2 (Three-Component Condensation)[2]

Pyridine N-Oxide	Carboxylic Acid	Amine	Product	Yield (%)
4-Phenylpyridine N-oxide	Acetic acid	Propylamine	N-Propyl-N-(4-phenylpyridin-2-yl)acetamide	86
Pyridine N-oxide	Benzoic acid	Benzylamine	N-Benzyl-N-(pyridin-2-yl)benzamide	78
3-Methylpyridine N-oxide	4-Fluorobenzoic acid	Cyclohexylamine	N-Cyclohexyl-4-fluoro-N-(3-methylpyridin-2-yl)benzamide	81
4-Cyanopyridine N-oxide	Propionic acid	Isopropylamine	N-Isopropyl-N-(4-cyanopyridin-2-yl)propionamide	72

## Reaction Mechanism

The formation of 2-aminopyridines from pyridine N-oxides generally proceeds through a Reissert-Henze type reaction.[3] The activating agent (e.g.,  $\text{Ts}_2\text{O}$ ) reacts with the N-oxide to form a highly electrophilic intermediate. This intermediate is then susceptible to nucleophilic attack by an amine at the C2 position. A subsequent rearrangement and elimination of the activating group's conjugate base leads to the formation of the 2-aminopyridine.



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Caption: Proposed mechanism for the formation of 2-aminopyridines.

## Conclusion

The synthesis of 2-amidopyridines from pyridine N-oxides is a powerful and versatile strategy in organic synthesis. The protocols outlined in this application note provide researchers with reliable and efficient methods for accessing this important class of compounds. The one-pot nature of these procedures, coupled with the commercial availability of a wide range of starting materials, makes them highly attractive for applications in drug discovery and development.

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